Ethyl 2-chloro-3-oxopropanoate
Overview
Description
Ethyl 2-chloro-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Ethyl 2-chloro-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to produce this compound . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-3-oxopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be readily substituted by various nucleophiles such as amines, thiols, and selenols. This reaction is often carried out under mild conditions with the use of a base like triethylamine.
Knoevenagel Condensation: This compound reacts with aromatic aldehydes under Knoevenagel condensation conditions to produce ethyl 2-chloroacetyl-3-arylpropenoates. The reaction is typically catalyzed by morpholine/acetic acid in ionic liquids.
Cascade Michael/Alkylation Reaction: This compound reacts with 2-arylidene-1,3-indandiones through a cascade Michael/alkylation reaction to afford activated spirocyclopentanes.
Scientific Research Applications
Ethyl 2-chloro-3-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-oxopropanoate and its derivatives can vary depending on the specific compound and its intended application. For instance, in herbicide development, the compound may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved can differ based on the structure of the derivative and its mode of action.
Comparison with Similar Compounds
Ethyl 2-chloro-3-oxopropanoate can be compared with similar compounds such as ethyl 3-chloro-2-oxopropanoate and ethyl 3-chloro-3-oxopropanoate . These compounds share similar structural features but differ in the position of the chlorine and oxo groups. The unique reactivity of this compound, particularly in nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-chloro-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKSCKBUSAOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954766 | |
Record name | Ethyl 2-chloro-3-oxopropanoatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33142-21-1 | |
Record name | Ethyl 2-chloro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33142-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (chloroformyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-chloro-3-oxopropanoatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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